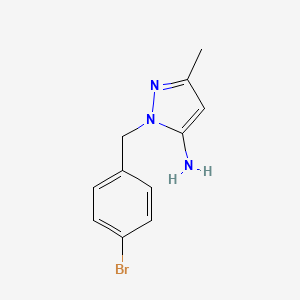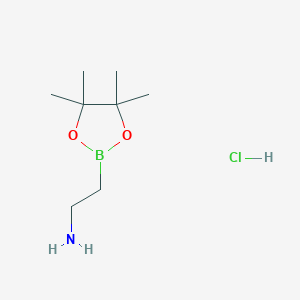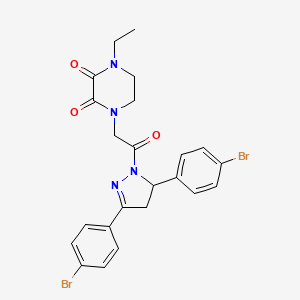![molecular formula C20H22N2O4 B2995395 7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one CAS No. 890597-91-8](/img/structure/B2995395.png)
7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule. It contains a cyclopenta[c]chromen-4-one group, which is a type of fused ring system found in many natural products and pharmaceuticals. The molecule also contains a 3,5-dimethylpyrazol-1-yl group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring systems and functional groups. The 3,5-dimethylpyrazol-1-yl group would add to the complexity of the structure .Scientific Research Applications
Synthesis Techniques and Catalysts
Research has focused on developing efficient synthesis methods for chromene derivatives, including the compound of interest. For instance, one study highlights an efficient one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, emphasizing the advantages of using non-toxic and biodegradable catalysts for such syntheses (N. Hazeri et al., 2014). Similarly, another study developed a green synthesis method using Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst under ultrasonic irradiation or reflux conditions in water, highlighting the procedure's operational simplicity and environmental friendliness (M. Esmaeilpour et al., 2015).
Potential Biological Activities
Several studies have synthesized and investigated the biological activities of chromene derivatives, including antimicrobial, antioxidant, and cytotoxic effects. For example, derivatives have been synthesized for exploring selected biological screenings, with some compounds showing a high degree of cytotoxic and bactericidal activity (K. Khan et al., 2003). Another study synthesized novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties showing potent cytotoxic agents, with certain derivatives displaying significant anticancer activity (Chuan-Feng Liu et al., 2017).
Environmental and Economical Aspects
The research also underlines the importance of developing environmentally benign and economically feasible synthesis methods. For instance, the use of 2,2,2-trifluoroethanol as a metal-free and reusable medium for the synthesis of chromene derivatives demonstrates an effort towards greener chemistry (Samad Khaksar et al., 2012).
properties
IUPAC Name |
7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-8-13(2)22(21-12)10-14(23)11-25-15-6-7-17-16-4-3-5-18(16)20(24)26-19(17)9-15/h6-9,14,23H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFDAPDYWEYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2995313.png)
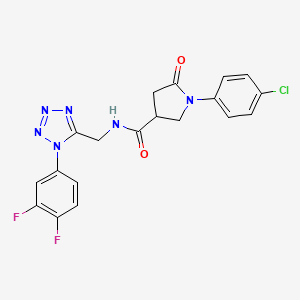
![1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2995315.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline](/img/structure/B2995316.png)
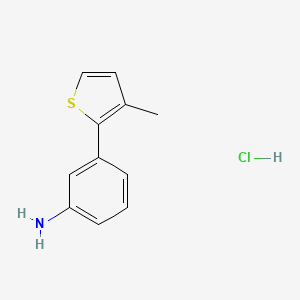
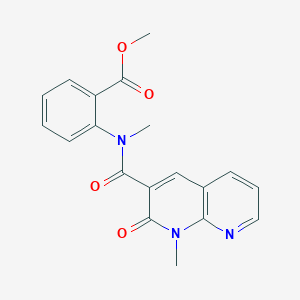
![2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2995322.png)
![3-[(5-Fluoro-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2995323.png)
![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride](/img/structure/B2995324.png)
![8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)
![(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2995326.png)
